molecular formula C10H13N B12315033 1-ethyl-2,3-dihydro-1H-isoindole

1-ethyl-2,3-dihydro-1H-isoindole

Cat. No.: B12315033
M. Wt: 147.22 g/mol
InChI Key: CNFRAFYIBYMKHI-UHFFFAOYSA-N
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Description

1-ethyl-2,3-dihydro-1H-isoindole is a heterocyclic organic compound that belongs to the class of isoindoles. Isoindoles are known for their unique structural features and diverse biological activities. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with an ethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2,3-dihydro-1H-isoindole can be achieved through various synthetic routes. One common method involves the reduction of 1-ethyl-1H-isoindole using a suitable reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the catalytic hydrogenation of 1-ethyl-1H-isoindole using a palladium catalyst under high pressure and temperature conditions. This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-ethyl-1H-isoindole using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: As mentioned earlier, the reduction of 1-ethyl-1H-isoindole to this compound can be achieved using sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions where the ethyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

    Oxidation: 1-ethyl-1H-isoindole.

    Reduction: this compound.

    Substitution: Substituted isoindole derivatives depending on the reagents used.

Scientific Research Applications

1-ethyl-2,3-dihydro-1H-isoindole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Isoindole derivatives have shown promise in medicinal chemistry for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. For example, isoindole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-isoindole: The oxidized form of 1-ethyl-2,3-dihydro-1H-isoindole.

    2,3-dihydro-1H-isoindole-1,3-dione: Another isoindole derivative with different functional groups.

    1-benzyl-2,3-dihydro-1H-isoindole: A similar compound with a benzyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its specific structural features and the presence of an ethyl group attached to the nitrogen atom. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1-ethyl-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C10H13N/c1-2-10-9-6-4-3-5-8(9)7-11-10/h3-6,10-11H,2,7H2,1H3

InChI Key

CNFRAFYIBYMKHI-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=CC=CC=C2CN1

Origin of Product

United States

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